molecular formula C11H15ClN4 B1422969 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride CAS No. 1281695-27-9

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride

Cat. No.: B1422969
CAS No.: 1281695-27-9
M. Wt: 238.72 g/mol
InChI Key: JHFVADPASHYPNO-UHFFFAOYSA-N
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Description

3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique molecular structure, which includes a triazolopyridine core and a piperidine moiety. Its properties and applications make it a subject of interest in fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride typically involves multiple steps, starting with the construction of the triazolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. Subsequent functionalization introduces the piperidine group[_{{{CITATION{{{2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-[{{{CITATION{{{_3{1,2,4-Triazolo 4,3-a pyridin-3(2H)-one 97 6969-71-7 - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/aldrich/736821).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo 4,3-[{{{CITATION{{{_3{1,2,4-Triazolo 4,3-a pyridin-3(2H)-one 97 6969-71-7 - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/aldrich/736821).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like alkyl halides or amines.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding oxo derivatives, while reduction reactions can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is explored for its potential biological activities. It may serve as a ligand for various receptors or enzymes, contributing to the understanding of biological processes and the development of new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of drugs targeting specific diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Comparison with Similar Compounds

  • 1,2,4-Triazolo[4,3-a]pyridine derivatives: These compounds share a similar triazolopyridine core but may differ in their substituents and functional groups.

  • Piperidine derivatives: Other piperidine-based compounds may have different substituents or core structures, leading to variations in their properties and applications.

Uniqueness: 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride stands out due to its specific combination of the triazolopyridine and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

3-piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c1-2-7-15-10(5-1)13-14-11(15)9-4-3-6-12-8-9;/h1-2,5,7,9,12H,3-4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFVADPASHYPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C3N2C=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281695-27-9
Record name 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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